molecular formula C22H14N4O6 B048284 1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine CAS No. 301359-05-7

1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine

Cat. No. B048284
CAS RN: 301359-05-7
M. Wt: 430.4 g/mol
InChI Key: JGLRYDVTSPUKQZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains two furan rings, each substituted with a 4-nitrophenyl group. The furan rings are connected via a methanimine group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Nitrophenyl groups are common in organic chemistry and often contribute to the reactivity of the molecules they are part of .

Scientific Research Applications

Antitubercular Agent Development

The compound has shown potential in the development of antitubercular agents. Research indicates that derivatives of 5-phenyl-furan-2-carboxylic acids, which share a similar furan ring structure with our compound, have been explored for their ability to target iron acquisition in Mycobacterium tuberculosis . This approach is part of a broader strategy to design anti-virulence drugs that disrupt specific molecular pathways essential for infection establishment.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources. As with any chemical compound, appropriate safety precautions should be taken when handling it, especially given the presence of the nitro group, which can be explosive under certain conditions .

Mechanism of Action

properties

IUPAC Name

1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O6/c27-25(28)17-5-1-15(2-6-17)21-11-9-19(31-21)13-23-24-14-20-10-12-22(32-20)16-3-7-18(8-4-16)26(29)30/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLRYDVTSPUKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine

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